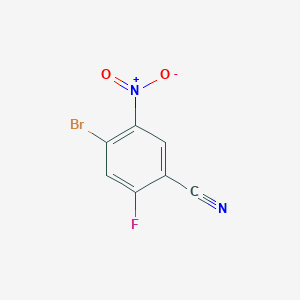

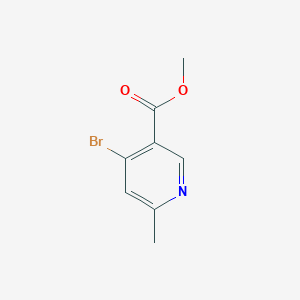

4-Bromo-2-fluoro-5-nitrobenzonitrile

Descripción general

Descripción

4-Bromo-2-fluoro-5-nitrobenzonitrile is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a precursor for other chemical syntheses. While the exact compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with similar substituent patterns have been investigated, which can offer insights into the properties and reactivity of 4-Bromo-2-fluoro-5-nitrobenzonitrile.

Synthesis Analysis

The synthesis of related compounds such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile has been reported, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile using a new synthon derived from 4-bromo-2-formylthiazole . Additionally, the synthesis of 2,4-dibromo-5-fluorobenzonitrile has been achieved with an 81.5% yield, which may serve as a precursor for fluoroquinolones . These studies demonstrate the feasibility of synthesizing bromo-fluoro-nitrile compounds, which could be extrapolated to the synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile.

Molecular Structure Analysis

A study on a similar compound, 4-bromo-3-fluorobenzonitrile, involved crystallization and structural analysis using spectroscopic methods and computational simulations . The study included Hirshfeld surface analysis to visualize and quantify intra- and inter-molecular interactions, as well as NBO and QTAIM analyses to understand the nature of attractive forces within the crystal structure. These methods could be applied to 4-Bromo-2-fluoro-5-nitrobenzonitrile to gain insights into its molecular structure and stability.

Chemical Reactions Analysis

The reactivity and regiochemistry of 4-nitrobenzonitrile oxide in reactions with various dipolarophiles have been investigated, which provides a basis for understanding the chemical behavior of nitrobenzonitrile compounds . Although the specific reactions of 4-Bromo-2-fluoro-5-nitrobenzonitrile are not detailed, the general reactivity patterns of nitrobenzonitrile compounds can be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluoro-5-nitrobenzonitrile can be hypothesized based on the properties of similar compounds. For instance, the pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile suggest good brain-blood barrier penetration, which could be relevant for the compound of interest if it were to be used in medicinal applications . The halodeboronation study of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the potential for generating halogenated nitriles with good yields, which could be relevant for the physical properties of 4-Bromo-2-fluoro-5-nitrobenzonitrile .

Aplicaciones Científicas De Investigación

Synthesis and Material Development

4-Bromo-2-fluoro-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. For example, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting its importance in the pharmaceutical industry for producing anti-inflammatory and analgesic materials. The synthesis process involves cross-coupling reactions and diazotization methods, demonstrating the compound's versatility in organic synthesis and the challenges in its production, such as the handling of toxic and potentially explosive materials like methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).

Enhancing Material Properties

In the realm of materials science, particularly in the development of liquid crystals, the introduction of fluorine atoms, similar to those in 4-Bromo-2-fluoro-5-nitrobenzonitrile, has been shown to significantly modify and improve material properties. Fluorinated compounds, for example, have been critical in developing advanced liquid crystal displays due to their ability to influence melting points, mesophase morphology, and transition temperatures, among other physical properties. This highlights the role of fluorine-containing compounds in tailoring the functionalities of materials for specific applications (Hird, 2007).

Environmental and Health Implications

While not directly related to 4-Bromo-2-fluoro-5-nitrobenzonitrile, research on related brominated and fluorinated compounds has shed light on their environmental and health implications, particularly concerning brominated flame retardants. These studies have raised concerns about the persistence and potential toxicity of brominated and mixed halogenated compounds in the environment, pointing to the need for careful consideration of the use and disposal of materials containing such halogenated organic molecules (Zhang, Buekens, & Li, 2016).

Safety and Hazards

4-Bromo-2-fluoro-5-nitrobenzonitrile is considered hazardous . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s known that benzonitrile derivatives can interact with various biological targets depending on their specific substitutions .

Mode of Action

The compound contains a bromide and a nitro group, which are both electron-withdrawing groups . These groups can influence the compound’s reactivity and interaction with its targets .

Biochemical Pathways

Benzonitrile derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .

Result of Action

It’s known that the compound is used in the synthesis of heterocycles and liquid crystals , indicating its potential to influence molecular structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitrobenzonitrile. The compound is recommended to be stored in a dry room temperature environment . Its reactivity can also be influenced by the presence of other chemical species in its environment .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDJYVCDRJPTJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696917 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-nitrobenzonitrile | |

CAS RN |

893615-25-3 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)

![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)

![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)